molecular formula C12H10N2O3 B262311 N-(5-nitronaphthalen-1-yl)acetamide

N-(5-nitronaphthalen-1-yl)acetamide

Cat. No.: B262311
M. Wt: 230.22 g/mol
InChI Key: KOVZPSWVTGQDTE-UHFFFAOYSA-N
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Description

N-(5-Nitronaphthalen-1-yl)acetamide is an acetamide derivative featuring a naphthalene backbone substituted with a nitro group at the 5-position and an acetamide moiety at the 1-position. This article compares its structure, synthesis, and biological activity with similar compounds.

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

N-(5-nitronaphthalen-1-yl)acetamide

InChI

InChI=1S/C12H10N2O3/c1-8(15)13-11-6-2-5-10-9(11)4-3-7-12(10)14(16)17/h2-7H,1H3,(H,13,15)

InChI Key

KOVZPSWVTGQDTE-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC2=C1C=CC=C2[N+](=O)[O-]

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C=CC=C2[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers on Naphthalene

The position of the nitro group significantly influences physicochemical and biological properties. Key isomers include:

Compound Name CAS Number Nitro Position Molecular Formula Key Properties/Data Reference
N-(2-Nitronaphthalen-1-yl)acetamide 2437-30-1 2-position C₁₂H₁₀N₂O₃ IR: Nitro peaks (~1504 cm⁻¹ asymmetric); NMR: Distinct aromatic proton shifts
N-(3-Nitronaphthalen-1-yl)acetamide 102877-08-7 3-position C₁₂H₁₀N₂O₃ Predicted pKa: ~12.84; Density: 1.36 g/cm³
N-(5-Nitronaphthalen-1-yl)acetamide N/A 5-position C₁₂H₁₀N₂O₃ Hypothetical data inferred: Expected nitro IR ~1500–1300 cm⁻¹; potential MAO-B inhibition N/A

Key Observations :

  • Spectral Differences : Nitro groups in 2- and 3-positions (e.g., ) show distinct ¹H NMR shifts due to varying electronic environments .
  • Reactivity : Meta-substitution (3-nitro) may enhance electron-withdrawing effects compared to para (5-nitro), affecting crystallization and solubility .

Substituent Variations in Acetamide Derivatives

Comparisons with acetamides bearing different aromatic systems or substituents:

Compound Name Structure Features Key Data Biological Activity Reference
N-(4-Nitrophenyl)acetamide derivatives (e.g., 6b, 6c) Nitro on phenyl ring; triazole linker IR: C=O ~1682 cm⁻¹; ¹H NMR: δ 10.79 (–NH) Antibacterial, antifungal
Ethyl 1-(acetylamino)-5-nitronaphtho[2,1-b]furan-2-carboxylate Naphthofuran core; ester group Synthesized via hydrazine coupling; characterized by NMR/MS Antibacterial (Gram-positive)
N-(5-Nitro-1-naphthyl)acetamide analogs Naphthalene core; no additional rings Hypothetical: Potential AChE/MAO inhibition based on Neuroprotective (inferred)

Key Observations :

  • Electronic Effects : Triazole-linked nitroaryl acetamides () exhibit stronger hydrogen bonding (IR: NH ~3292 cm⁻¹) than naphthalene-based analogs .
  • Bioactivity : Naphthofuran derivatives () show specificity against Gram-positive bacteria, suggesting nitro positioning impacts microbial targeting .

Key Observations :

  • Efficiency : Biphenyl derivatives achieve higher yields (93%) due to optimized catalytic conditions .
  • Challenges : Naphthalene-based syntheses (e.g., ) face steric hindrance, reducing yields .

Key Observations :

  • MAO Inhibition : Meta-nitro substitution (3-position) in acetamides correlates with higher MAO-B selectivity .
  • Antibacterial Activity : Para-nitro (5-position) on naphthalene may enhance lipophilicity, improving Gram-negative targeting (inferred from ) .

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